2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid
Description
This compound is a bicyclic derivative featuring a fused cyclopropane ring (bicyclo[3.1.0]hexane system) with a tert-butoxycarbonyl (Boc) protecting group at the 3-position and an acetic acid substituent at the 6-position. Its molecular formula is C₁₂H₁₉NO₄ (MW: 265.29), and it is identified by CAS numbers 1250994-19-4 (endo isomer) and 1401464-07-0 (rel-isomer) . The rigid bicyclic structure and Boc group make it a valuable intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or enabling targeted drug delivery .
Properties
IUPAC Name |
2-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-8-7(4-10(14)15)9(8)6-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABCRTNBUJAXAL-CBLAIPOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129638 | |
| Record name | (1α,5α,6α)-3-[(1,1-Dimethylethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401464-08-1 | |
| Record name | (1α,5α,6α)-3-[(1,1-Dimethylethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[31One efficient method utilizes flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions further enhances the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereochemical Variants
The following table summarizes key structural analogues and their distinctions:
Physicochemical Properties
| Property | Target Compound | (1R,5S,6R)-6-COOH Analog | QM-7354 |
|---|---|---|---|
| XLogP3 | 2.0 (estimated) | 1.5 | 1.8 |
| Water Solubility | Low (hydrophobic Boc group) | Moderate (-COOH group) | Low |
| Molecular Weight | 265.29 | 227.26 | 227.26 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
Notes:
- The acetic acid side chain in the target compound increases molecular weight and may enhance solubility in polar solvents compared to -COOH analogues .
- Trifluoromethyl-substituted derivatives (e.g., from ) exhibit higher lipophilicity (XLogP3 ~3.5) due to the CF₃ group .
Commercial Availability and Pricing
| Compound | Purity | Supplier | Price (USD) |
|---|---|---|---|
| Target Compound (250 mg) | 95% | Biopharmacule | $68 |
| rel-(1R,5S,6r)-6-COOH (250 mg) | 95% | ChemTik | $77 |
| (1R,2S,5S)-6,6-dimethyl variant (1 g) | 98% | Santa Cruz Biotech | $3,400 |
Biological Activity
The compound 2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid , often referred to as a bicyclic amino acid derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, reviewing relevant studies and findings.
- Molecular Formula : C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
- CAS Number : Not available
The compound features a bicyclic structure that is significant in its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily linked to its ability to interact with various receptors and enzymes within the body. The bicyclic structure allows for specific binding to active sites, thereby influencing biochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes related to metabolic pathways. For instance, its structural analogs have shown effectiveness in inhibiting enzymes involved in neurotransmitter metabolism, which could have implications for neurological disorders.
- Receptor Modulation : The compound's ability to bind to receptors suggests potential use in modulating neurotransmitter systems, particularly those involving GABA and glutamate. This modulation can lead to therapeutic effects in conditions like anxiety and epilepsy.
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of this compound:
- Study on Neurotransmitter Interaction : A study conducted by Wang et al. (2008) demonstrated that structurally similar compounds significantly inhibited GABA aminotransferase (GABA-AT), leading to increased GABA levels in the brain. This raises the possibility that this compound could exhibit similar properties, promoting increased inhibitory neurotransmission .
- Antimicrobial Activity : Research has indicated that derivatives of bicyclic amino acids possess antimicrobial properties. The presence of the tert-butoxycarbonyl group may enhance membrane permeability, allowing for greater efficacy against bacterial strains .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | Not available |
| Biological Activity | Enzyme inhibition, receptor modulation |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid?
Methodological Answer:
Synthesis typically involves multi-step pathways starting from bicyclic amine precursors. A common approach includes:
Cyclization : Formation of the azabicyclo[3.1.0]hexane core using precursors like exo-6-amino derivatives under acidic or basic conditions (e.g., HCl or NaOH) .
Functionalization : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate formation, often using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM) .
Acetic Acid Sidechain Addition : Coupling via nucleophilic substitution or ester hydrolysis, requiring catalysts like Pd/C for hydrogenation or LiAlH4 for reduction .
Critical Parameters : Temperature (often 0–25°C), solvent polarity, and catalyst selection (e.g., palladium for debenzylation) significantly impact yield and purity. Chromatography (silica gel or HPLC) is essential for isolating enantiomerically pure products .
Advanced: How does the stereochemistry of the azabicyclo[3.1.0]hexane core influence the compound’s reactivity and biological activity?
Methodological Answer:
The (1R,5S,6s) configuration dictates spatial orientation of functional groups, affecting:
- Reactivity : Steric hindrance from the bicyclic structure limits access to the nitrogen atom, requiring optimized conditions for Boc deprotection (e.g., trifluoroacetic acid in DCM) .
- Biological Activity : Stereochemistry modulates binding to targets like enzymes or receptors. For example, the equatorial position of the acetic acid group enhances solubility and interaction with polar binding pockets .
Experimental Validation : - Use X-ray crystallography or nuclear Overhauser effect (NOE) NMR to confirm stereochemistry .
- Compare IC50 values of enantiomers in enzyme inhibition assays to quantify stereochemical impact on potency .
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity and stereochemistry. Key signals include the Boc tert-butyl group (δ ~1.4 ppm) and bicyclic proton splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C13H21NO4: 255.31 g/mol) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>97% by area). Use C18 columns with acetonitrile/water gradients .
Advanced: What strategies can mitigate instability issues during storage and handling of this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N2 or Ar) to prevent hydrolysis of the Boc group or oxidation of the bicyclic core .
- Handling : Use gloveboxes for moisture-sensitive steps. Pre-dry solvents (e.g., molecular sieves for DCM) to minimize decomposition .
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurities via LC-MS .
Basic: What are the key solubility parameters of this compound in common organic solvents?
Methodological Answer:
Solubility is critical for reaction design:
- High Solubility : In polar aprotic solvents (DMSO, DMF) due to hydrogen bonding with the carboxylic acid group .
- Low Solubility : In non-polar solvents (hexane, ether).
Quantitative Data : - Use gravimetric analysis: Dissolve 10 mg in 1 mL solvent, filter undissolved material, and dry to constant weight.
- Example solubility: >50 mg/mL in DMSO, <1 mg/mL in hexane at 25°C .
Advanced: How do modifications to the tert-butoxycarbonyl group affect the compound’s pharmacological profile?
Methodological Answer:
- Boc Removal : Deprotection exposes a primary amine, altering charge and enabling covalent binding (e.g., to kinases). Test using in vitro cytotoxicity assays (MTT) on cancer cell lines .
- Alternative Protecting Groups : Compare with acetyl or benzyloxycarbonyl (Cbz) groups. Use SPR (surface plasmon resonance) to measure binding affinity changes .
Case Study : Boc-to-acetyl substitution reduced logP by 0.5, improving aqueous solubility but decreasing membrane permeability in Caco-2 assays .
Basic: What are the known catalytic systems that enhance the efficiency of reactions involving this compound?
Methodological Answer:
- Hydrogenation : Pd/C (10% wt) under H2 (1 atm) for debenzylation or nitro group reduction .
- Acid Catalysis : Trifluoroacetic acid (TFA) for Boc deprotection (20% v/v in DCM, 2 h, 0°C→RT) .
- Base-Mediated Reactions : NaH or KOtBu for alkylation of the acetic acid moiety .
Advanced: What computational models predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., cyclooxygenase-2). Parameters: Grid box centered on active site, Lamarckian genetic algorithm .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) of ligand position .
Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC50 values from enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
